molecular formula C7H5N3O2 B3113163 2-(6-Nitropyridin-3-yl)acetonitrile CAS No. 1936247-74-3

2-(6-Nitropyridin-3-yl)acetonitrile

Cat. No.: B3113163
CAS No.: 1936247-74-3
M. Wt: 163.13
InChI Key: OBYRLCRDBFCKHJ-UHFFFAOYSA-N
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Description

2-(6-Nitropyridin-3-yl)acetonitrile is an organic compound with the molecular formula C7H5N3O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a nitro group at the 6-position and a nitrile group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-pyridineacetonitrile with nitric acid under controlled conditions to introduce the nitro group at the 6-position . The reaction conditions often require careful temperature control and the use of a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(6-Nitropyridin-3-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The process may include steps such as the purification of starting materials, optimization of reaction conditions, and the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitropyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Nitropyridin-3-yl)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Nitropyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-(6-nitropyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(9-5-6)10(11)12/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYRLCRDBFCKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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